Cas no 864780-69-8 (4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-)

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-, is a heterocyclic compound featuring a pyridazine core substituted with a formyl group at the 4-position, a chlorine atom at the 6-position, and a methoxy group at the 3-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both electrophilic (aldehyde) and nucleophilic (chloro and methoxy) substituents enables selective functionalization, facilitating the construction of complex molecular architectures. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for research and industrial applications.
4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- structure
864780-69-8 structure
Product Name:4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-
CAS No:864780-69-8
MF:C6H5ClN2O2
MW:172.569100141525
CID:1005869
PubChem ID:84048811
Update Time:2025-10-30

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-
    • EN300-6808722
    • 6-Chloro-3-methoxypyridazine-4-carbaldehyde
    • SCHEMBL3539819
    • 864780-69-8
    • DHNDFZZOJUZHBQ-UHFFFAOYSA-N
    • Inchi: 1S/C6H5ClN2O2/c1-11-6-4(3-10)2-5(7)8-9-6/h2-3H,1H3
    • InChI Key: DHNDFZZOJUZHBQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=C(N=N1)OC

Computed Properties

  • Exact Mass: 172.0039551g/mol
  • Monoisotopic Mass: 172.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52.1Ų

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4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- Related Literature

Additional information on 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-

Introduction to 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- (CAS No. 864780-69-8)

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-, identified by its Chemical Abstracts Service (CAS) number 864780-69-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde derivative exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. The presence of both chloro and methoxy substituents on the pyridazine ring imparts distinct reactivity and functionalization possibilities, which are highly sought after in medicinal chemistry.

The compound belongs to the pyridazine class of heterocycles, which are known for their broad spectrum of biological activities. Pyridazines have been extensively studied for their potential as pharmacophores in drugs targeting various diseases, including infectious diseases, cancer, and neurological disorders. The specific substitution pattern in 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- enhances its utility as a building block for more complex molecules.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein-protein interactions (PPIs), which are critical in many biological pathways but have posed significant challenges for drug discovery. The aldehyde functionality in 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- provides a reactive site for covalent bond formation, making it an attractive scaffold for designing PPI modulators. For instance, studies have demonstrated its potential in targeting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The chloro and methoxy groups on the pyridazine ring allow for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more intricate molecular architectures.

Recent advancements in computational chemistry have also highlighted the importance of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- as a scaffold for drug design. Molecular docking studies have shown that this compound can effectively bind to the active sites of target proteins, suggesting its potential as a lead compound or intermediate in the development of new drugs. These computational approaches have accelerated the process of identifying promising candidates for further experimental validation.

The pharmaceutical industry has shown particular interest in derivatives of pyridazine due to their favorable pharmacokinetic properties. The methoxy group can enhance solubility and metabolic stability, while the chloro group provides a handle for further chemical modifications. This balance makes 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- an ideal candidate for exploring new therapeutic modalities.

In addition to its applications in kinase inhibition, this compound has also been explored in the development of antimicrobial agents. The unique electronic properties of the pyridazine ring contribute to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Researchers have reported promising results using derivatives of this scaffold to combat resistant bacterial strains, highlighting its versatility in addressing different therapeutic challenges.

The synthesis of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic strategies include multi-step organic transformations starting from readily available precursors such as malononitrile or hydrazine derivatives. Advances in catalytic methods have also enabled more efficient and sustainable routes to this compound, aligning with global efforts toward green chemistry principles.

The chemical reactivity of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- is further enhanced by its aldehyde group, which participates in various condensation reactions to form Schiff bases and other heterocyclic compounds. These derivatives often exhibit enhanced biological activity and have been investigated for their potential use as antitumor agents or neuroprotective compounds.

In conclusion,4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- (CAS No. 864780-69-8) represents a versatile and promising compound in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this scaffold, it is likely to remain a cornerstone in medicinal chemistry innovation.

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